Methionine, N-(3-pyridinylcarbonyl)-
Overview
Description
Methionine, N-(3-pyridinylcarbonyl)- is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Stress and Protein Functionality
Methionine is highly susceptible to oxidation by various oxidants produced in biological systems. This oxidation results in the formation of methionine sulfoxide, which can be reduced back to methionine by methionine sulfoxide reductase. The oxidation and subsequent reduction of methionine residues in proteins can lead to changes in their functional activity, indicating a potential regulatory role in biological homeostasis (Vogt, 1995).
Material Science Applications
Methionine has been used in the synthesis of novel optically active poly(amide–imide)s. These polymers, produced through direct polycondensation reactions, display high inherent viscosities, optical activity, and thermal stability. These materials find applications in various fields including the creation of new materials with specific optical properties (Hajipour et al., 2005).
UV Radiation and Photosensitized Reactions
Methionine can undergo oxidation through several pathways, including exposure to UV radiation. The study of the photosensitized oxidation of methionine, especially under UV-A irradiation, helps in understanding the degradation mechanisms and the formation of various oxidation products. This knowledge is crucial for comprehending the behavior of methionine and its derivatives under different environmental conditions (Castaño et al., 2020).
Cancer Research and Methionine Dependence
The restriction of methionine may play a significant role in cancer growth control. Some cancers depend on methionine for survival and proliferation, and this dependency can be exploited for therapeutic purposes. Methionine restriction in diets, or the use of methioninase to deplete circulating levels of methionine, may serve as a strategy in limiting cancer growth (Cavuoto & Fenech, 2012).
Nutritional and Metabolic Aspects
Methionine plays a crucial role in various metabolic processes such as protein synthesis, DNA methylation, and polyamine synthesis. It is an essential amino acid with a unique role in initiating the synthesis of proteins in eukaryotes and prokaryotes. Moreover, methionine metabolism is associated with the production of S-adenosylmethionine, a vital cofactor in cellular biochemistry. Understanding these metabolic pathways is fundamental for exploring methionine's applications in nutritional science and metabolic engineering (Bottiglieri, 2002).
Mechanism of Action
Target of Action
Methionine, a related compound, is known to play a crucial role in protein synthesis and is a precursor to s-adenosylmethionine (sam), a universal methyl donor in numerous cellular methylation reactions .
Mode of Action
Methionine, a related compound, is known to participate in various metabolic pathways, influencing cellular processes ranging from protein synthesis to dna methylation .
Biochemical Pathways
Methionine, N-(3-pyridinylcarbonyl)- likely participates in the methionine metabolic pathway . Methionine is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM). This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
Methionine, a related compound, is known to be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another important amino acid .
Action Environment
Many biochemical pathways, including those involving methionine, are known to be influenced by various environmental factors .
Properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOZUYPEUMYKMV-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365122 | |
Record name | AC1LXDHJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17274-91-8, 17274-90-7 | |
Record name | N-(3-Pyridinylcarbonyl)-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17274-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1LXDHJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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